![molecular formula C18H27N3O B12891753 4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one CAS No. 645406-57-1](/img/structure/B12891753.png)
4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and appropriate leaving groups.
Attachment of the Pentan-2-ylamino Group: The pentan-2-ylamino group can be attached through reductive amination reactions, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and pH, to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline structure and distinct functional groups.
Quinine: A natural alkaloid with antimalarial properties and a related quinoline structure.
The uniqueness of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
645406-57-1 |
|---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[[(2R)-5-(diethylamino)pentan-2-yl]amino]quinolin-7-ol |
InChI |
InChI=1S/C18H27N3O/c1-4-21(5-2)12-6-7-14(3)20-17-10-11-19-18-13-15(22)8-9-16(17)18/h8-11,13-14,22H,4-7,12H2,1-3H3,(H,19,20)/t14-/m1/s1 |
InChI Key |
CJTXKVVXLANOHU-CQSZACIVSA-N |
Isomeric SMILES |
CCN(CC)CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)O |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


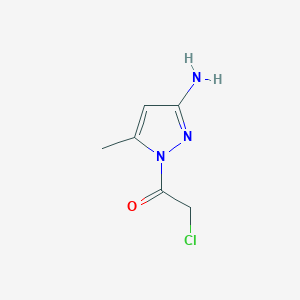
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
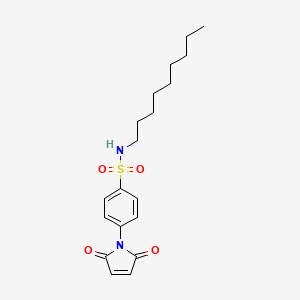
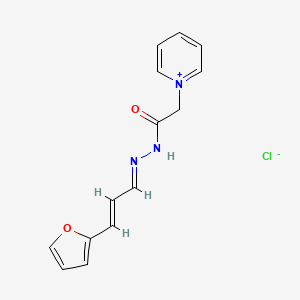

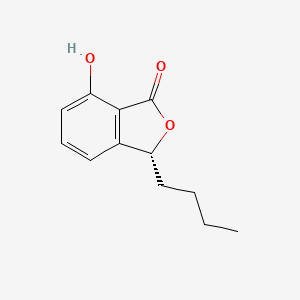
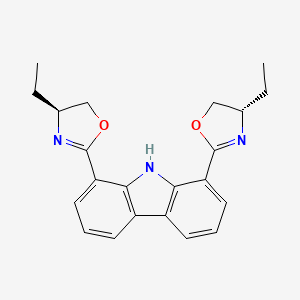
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
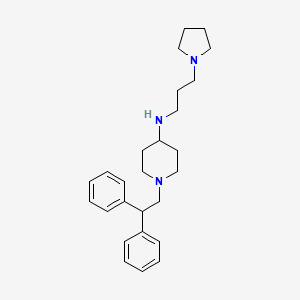
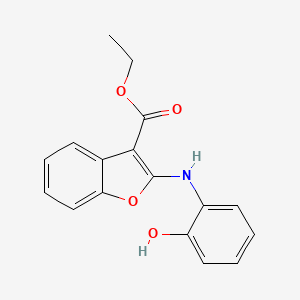
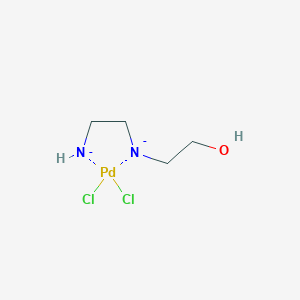
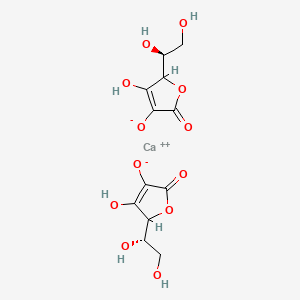

![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
